molecular formula C11H15N3O5 B2997684 6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid CAS No. 858758-33-5

6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid

Cat. No.: B2997684
CAS No.: 858758-33-5
M. Wt: 269.257
InChI Key: LEYSTMOMBRHMGU-UHFFFAOYSA-N
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Description

6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid is a complex organic compound that features a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid typically involves the condensation of a pyrimidine derivative with an amino acid. The reaction conditions often require the use of peptide coupling agents such as diethylphosphorocyanidate (DEPC) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale peptide synthesis techniques. These methods would include the use of automated peptide synthesizers and high-throughput purification processes to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)hexanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific structural configuration, which may confer unique biological activities and chemical reactivity. Its ability to form stable complexes with various biological targets makes it a promising candidate for further research and development.

Properties

IUPAC Name

6-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c15-8(16)4-2-1-3-5-12-6-7-9(17)13-11(19)14-10(7)18/h6H,1-5H2,(H,15,16)(H3,13,14,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOPLRLHGOONGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCN=CC1=C(NC(=O)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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